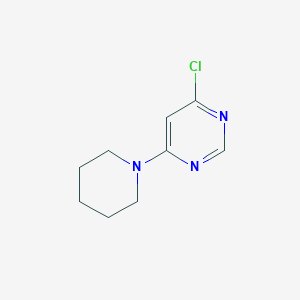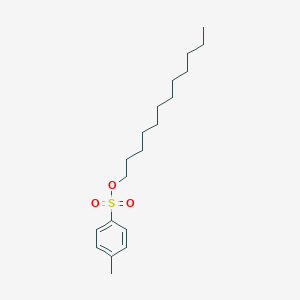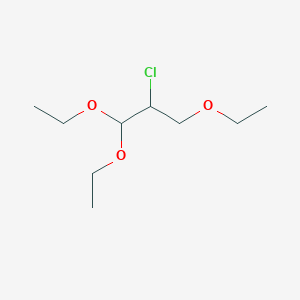
(3Z)-3-butylidene-5-hydroxy-2-benzofuran-1-one
Overview
Description
(3Z)-3-butylidene-5-hydroxy-2-benzofuran-1-one, also known as BHBF, is a compound that has been studied for its potential applications in the fields of biochemistry, physiology, and chemical synthesis. BHBF has been shown to have a variety of effects on biochemical and physiological processes, as well as a range of potential applications in laboratory experiments.
Scientific Research Applications
Antimicrobial Agents Development
Benzofuran and its derivatives, including compounds like "(3Z)-3-butylidene-5-hydroxy-2-benzofuran-1-one," have been recognized for their potential in the development of antimicrobial agents. The structural uniqueness of benzofuran scaffolds has facilitated their application in designing drugs aimed at combating microbial infections. Studies highlight the significance of benzofuran derivatives in drug discovery, emphasizing their efficiency against various microbial targets. The antimicrobial properties of these compounds make them promising candidates for future drug development, especially in addressing the challenge of antibiotic resistance. This research direction not only opens new avenues for therapeutic agent creation but also underlines the importance of exploring natural and synthetic benzofuran compounds for health-related applications (Hiremathad et al., 2015).
Cancer and Viral Infections Treatment
Recent advances in benzofuran research have unveiled their potential in treating diseases such as cancer and viral infections. The discovery of novel benzofuran compounds with anti-hepatitis C virus activity highlights the therapeutic potential of these molecules. Additionally, benzofuran derivatives have been developed and utilized as anticancer agents, demonstrating their versatility in medical applications. The ability to construct complex benzofuran rings through innovative methods has further facilitated the exploration of these compounds in disease treatment. This ongoing research into the bioactivity and synthesis of benzofuran derivatives reinforces their importance as natural drug lead compounds, with promising prospects for addressing a variety of health issues (Miao et al., 2019).
Antioxidant and Anti-inflammatory Applications
Benzofuran derivatives also exhibit significant antioxidant and anti-inflammatory properties, making them valuable in the development of treatments for diseases caused by oxidative stress and inflammation. The antioxidant potential of these compounds is linked to their structural features, including the presence of hydroxy groups, which are crucial for their radical scavenging activity. This research area explores the therapeutic applications of benzofuran compounds in preventing or treating conditions that arise from oxidative damage and inflammatory processes, further highlighting the multifaceted uses of benzofuran derivatives in health and medicine (Yadav et al., 2014).
Mechanism of Action
Mode of Action
It’s known that related compounds can interact with their targets to induce a variety of effects, such as anti-inflammatory, antioxidant, anti-thrombotic, and anti-tumor effects . These compounds may regulate thrombi formation at different levels via multiple signaling pathways, including oxidative stress, platelet activation, and coagulation cascade .
Biochemical Pathways
Related compounds have been shown to impact a variety of pathways, including those involved in inflammation, thrombosis, and tumor growth
Result of Action
Related compounds have been shown to have a variety of effects, including analgesic, anti-inflammatory, antioxidant, anti-thrombotic, anti-tumor effects, and alleviating ischemia–reperfusion injury
properties
IUPAC Name |
(3Z)-3-butylidene-5-hydroxy-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRENRLOUWSVYIA-WCIBSUBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C=CC(=C2)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\1/C2=C(C=CC(=C2)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



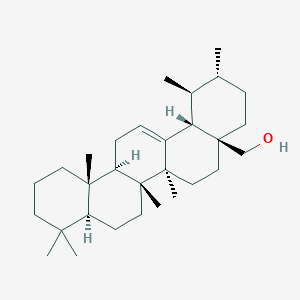


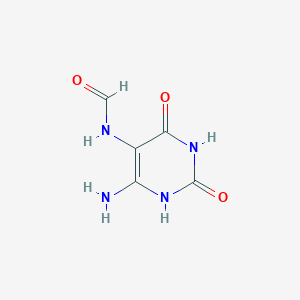

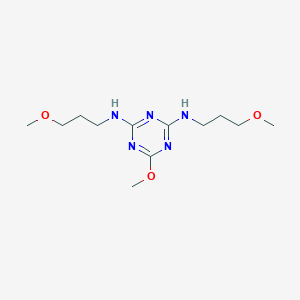
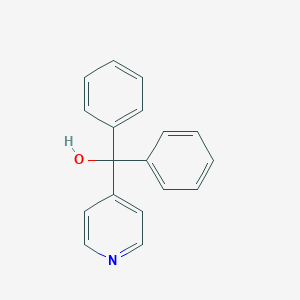
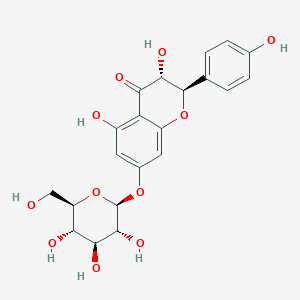
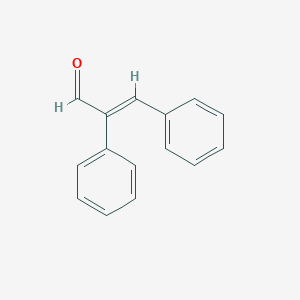
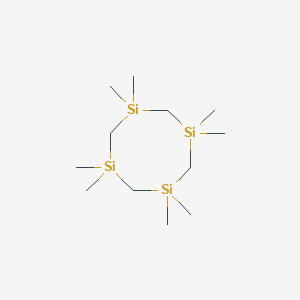
![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)
